N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a sulfamoyl group, and a propionamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(dimethylamino)phenethylamine, which is then reacted with sulfonyl chloride to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with 3-methylphenylpropionyl chloride under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)pyridine (DMAP)
- 4-(dimethylamino)phenethyl alcohol
- N,N-dimethyl-4-aminopyridine
Uniqueness
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-5-20(24)22-17-8-11-19(15(2)14-17)27(25,26)21-13-12-16-6-9-18(10-7-16)23(3)4/h6-11,14,21H,5,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKWEBVJWOWTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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